N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide
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Overview
Description
N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide is a compound belonging to the class of imidazopyridines. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications . The imidazo[1,2-a]pyridine moiety is a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide involves several steps. One common method starts with the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can be adjusted to yield the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit cyclin-dependent kinase 2, which plays a role in cell cycle regulation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide can be compared with other imidazopyridine derivatives, such as:
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological properties.
Properties
IUPAC Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-3-12(16)13-8-10-9(2)14-11-6-4-5-7-15(10)11/h3-7H,1,8H2,2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHLLPWDSCGMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.